![molecular formula C21H24N4O3S B2516842 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941969-13-7](/img/structure/B2516842.png)
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a synthetic molecule with a complex structure.
- It contains a thiazolo[4,5-d]pyridazine core and an acetamide group.
- The presence of the tetrahydrofuran-2-yl substituent adds further complexity.
Synthesis Analysis
- The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
- Detailed synthetic pathways would require reviewing relevant literature.
Molecular Structure Analysis
- The molecular formula is C~17~H~18~N~4~O~3~S.
- The compound contains a thiazolo[4,5-d]pyridazine ring system.
- The 4-ethylphenyl group and the tetrahydrofuran-2-yl substituent are attached to the core structure.
Chemical Reactions Analysis
- Investigating chemical reactions involving this compound would require examining its reactivity with various reagents.
- Literature sources may provide insights into its behavior under different conditions.
Physical And Chemical Properties Analysis
- Experimental data (density, boiling point, solubility, etc.) would be necessary for a comprehensive analysis.
- Predicted properties indicate moderate hydrophobicity and stability.
Aplicaciones Científicas De Investigación
Synthetic Applications
Research on compounds with similar structures has focused on developing novel synthetic pathways for heterocyclic compounds. For example, the work by E. A. E. Rady and M. Barsy (2006) outlines a facile synthesis approach for creating pyridine, pyridazine, and other heterocyclic derivatives. These methods are crucial for generating compounds with potential applications in drug development and material science (E. A. E. Rady & M. Barsy, 2006).
Biological Activities
Studies on related compounds also explore their biological activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been analyzed for their antioxidant activities. This research, including work by K. Chkirate et al. (2019), demonstrates the potential of such compounds in developing new antioxidant agents, highlighting the importance of structural features in modulating biological activities (K. Chkirate et al., 2019).
Material Science Applications
Additionally, the structural motifs found in compounds like 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be essential for material science applications. Research into the synthesis and characterization of heterocycles incorporating thiadiazole moieties, as conducted by A. Fadda et al. (2017), points towards the use of these compounds in developing new materials with specific properties, such as insecticidal activities (A. Fadda et al., 2017).
Safety And Hazards
- Safety data would depend on experimental studies.
- The compound’s toxicity, stability, and potential hazards should be investigated.
Direcciones Futuras
- Research avenues could include:
- Biological studies to explore potential therapeutic applications.
- Structural modifications to enhance activity or reduce toxicity.
- Investigation of its interactions with relevant proteins.
Propiedades
IUPAC Name |
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-3-14-6-8-15(9-7-14)18-20-19(23-13(2)29-20)21(27)25(24-18)12-17(26)22-11-16-5-4-10-28-16/h6-9,16H,3-5,10-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDFUSQTRGRJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


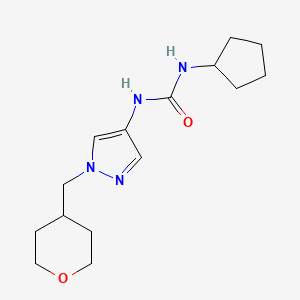
![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)


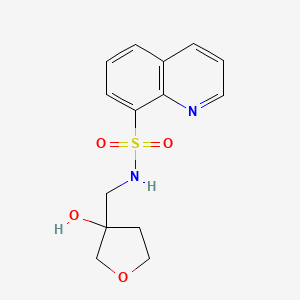
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)
![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)
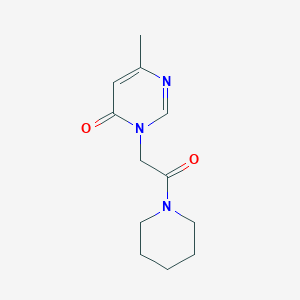
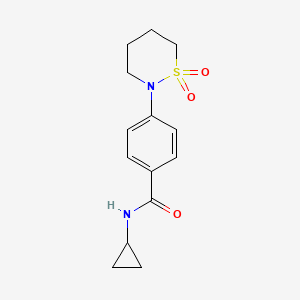
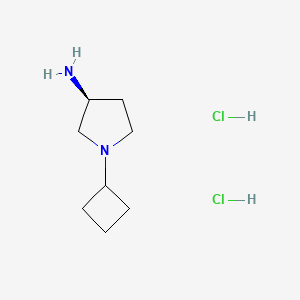
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)
![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)